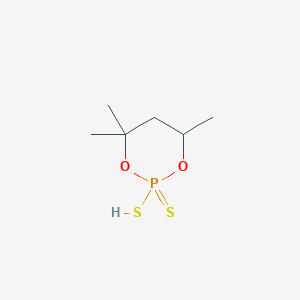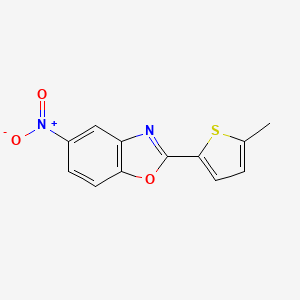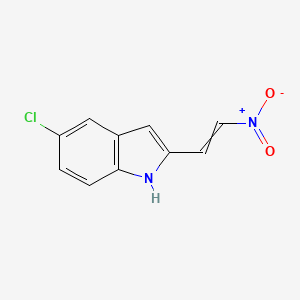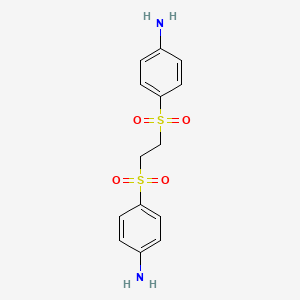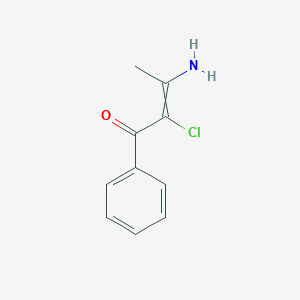![molecular formula C9H16O2 B14650242 1-Oxaspiro[4.5]decan-2-ol CAS No. 53356-80-2](/img/structure/B14650242.png)
1-Oxaspiro[4.5]decan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[45]decan-2-ol is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.5]decan-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with butadiene and other dienes. This reaction yields bicyclic and tricyclic spiroadducts, which can then be further processed to obtain this compound . Another method involves the Prins/pinacol rearrangement, where aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol undergo a cascade reaction to form oxaspirocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Diels-Alder cycloaddition is favored for its high yield and efficiency, while the Prins/pinacol rearrangement is chosen for its versatility in using various aldehydes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxaspiro[4.5]decan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxaspiro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxaspiro derivatives, alcohols, and substituted spiro compounds. These products have diverse applications in synthetic chemistry and industrial processes .
Applications De Recherche Scientifique
1-Oxaspiro[4.5]decan-2-ol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other spiro compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of perfumes and aromas due to its olfactive properties.
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[4.5]decan-2-ol involves its interaction with various molecular targets and pathways. Its unique spiro structure allows it to interact with enzymes and receptors in a specific manner, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane-1-spiro-4-butyrolactone
- 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol
Uniqueness
1-Oxaspiro[4.5]decan-2-ol is unique due to its specific spiro structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
53356-80-2 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-oxaspiro[4.5]decan-2-ol |
InChI |
InChI=1S/C9H16O2/c10-8-4-7-9(11-8)5-2-1-3-6-9/h8,10H,1-7H2 |
Clé InChI |
ZLWBKXGIKUOAAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCC(O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


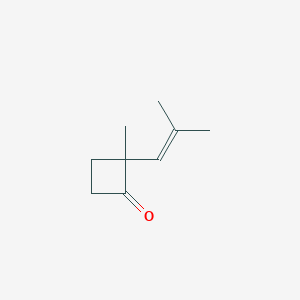
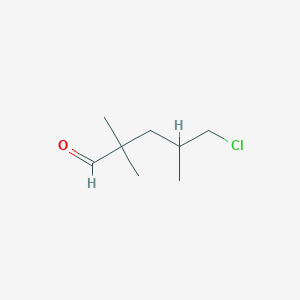
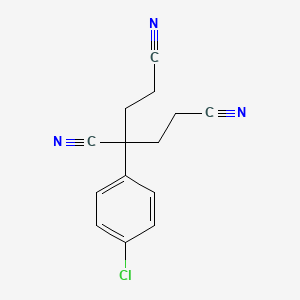

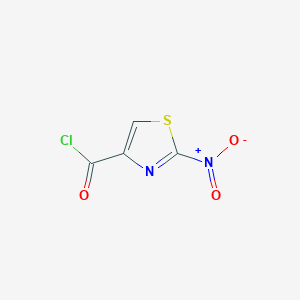
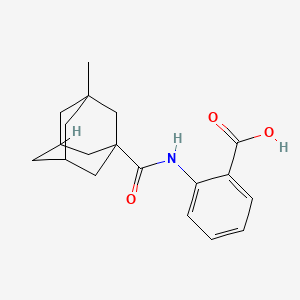
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
